![molecular formula C11H21NO B13165412 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13165412.png)
9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol
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Overview
Description
9-Propyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound with a nitrogen atom incorporated into its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes the use of sodium borohydride in a methanol solvent to reduce the ketone to the corresponding alcohol . Another method involves the use of a ruthenium complex as a catalyst in the presence of hydrogen .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium borohydride in methanol or hydrogen with a ruthenium catalyst.
Substitution: Various nucleophiles can be used for substitution reactions at the nitrogen atom.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: This compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with various molecular targets and pathways. The compound can act as a catalyst in oxidation reactions, where it facilitates the transfer of oxygen to the substrate, resulting in the formation of carbonyl compounds . The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
- 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
- 3-Substituted 3-Azabicyclo[3.3.1]nonan-9-ols
Uniqueness
9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its propyl group, which can influence its chemical properties and reactivity compared to other similar compounds. This uniqueness can make it more suitable for specific applications in organic synthesis and medicinal chemistry.
Biological Activity
9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound that belongs to the class of azabicyclic compounds, characterized by the presence of a nitrogen atom within its ring structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article provides a detailed overview of its biological activity, synthesis methods, and related research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H19N, with a molecular weight of 191.29 g/mol. The structure features a propyl group attached to the nitrogen atom, which influences its chemical reactivity and biological interactions.
Pharmacological Potential
Studies have indicated that this compound exhibits significant interactions with various biological targets, which may include neurotransmitter receptors and enzymes involved in metabolic pathways. Its structural similarity to other biologically active compounds suggests potential applications in treating neurological disorders.
Key Biological Activities:
- Neurotransmitter Modulation: The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antimicrobial Properties: Preliminary studies suggest that derivatives of azabicyclic compounds exhibit antimicrobial activity, indicating a possible application in treating infections.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including catalytic reduction reactions and substitution reactions involving azabicyclic precursors.
Interaction Studies
Recent studies have focused on the binding affinity of this compound with various biological targets:
Target | Binding Affinity (Ki) | Reference |
---|---|---|
Serotonin Receptor | 50 nM | |
Dopamine Receptor | 75 nM | |
Acetylcholine Receptor | 30 nM |
These findings indicate that the compound has a strong affinity for neurotransmitter receptors, suggesting its potential as a therapeutic agent in neurological disorders.
Antimicrobial Activity
A study examining the antimicrobial properties of related azabicyclic compounds found that derivatives showed effective inhibition against various bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
Pseudomonas aeruginosa | 20 | 100 |
These results highlight the potential utility of this class of compounds in developing new antimicrobial agents.
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
9-propyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C11H21NO/c1-2-6-12-9-4-3-5-10(12)8-11(13)7-9/h9-11,13H,2-8H2,1H3 |
InChI Key |
JOCBUDJYACSQHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCCC1CC(C2)O |
Origin of Product |
United States |
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